Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro-

Description

Molecular Structure and Bonding Properties

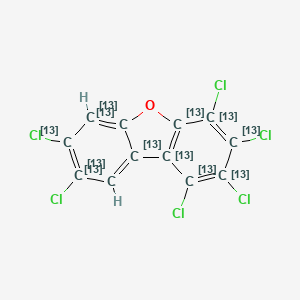

Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro- possesses a distinctive tricyclic aromatic structure characterized by two benzene rings fused to a central furan ring. The molecular architecture consists of twelve carbon atoms, all of which are isotopically enriched with carbon-13, creating a fully labeled carbon framework that maintains the structural integrity of the parent dibenzofuran system. The compound features six chlorine substituents positioned at specific carbon locations designated as 1, 2, 3, 4, 7, and 8, which represent critical substitution patterns that influence both chemical behavior and analytical detection properties.

The aromatic character of the compound derives from the delocalized electron system spanning the entire tricyclic framework, with the central oxygen atom in the furan ring contributing to the overall electronic structure through its lone pair electrons. The chlorine substituents exert significant electron-withdrawing effects, modifying the electron density distribution throughout the aromatic system and influencing the compound's chemical reactivity patterns. These structural features create a planar molecular geometry with specific dihedral angles between the benzenoid rings and the central furan ring, typically measuring approximately 1.45 degrees based on crystallographic studies of related dibenzofuran structures.

The bonding characteristics include aromatic carbon-carbon bonds with average lengths of approximately 1.392 angstroms in the benzenoid rings, while the carbon-oxygen bonds in the furan ring exhibit distinct lengths reflecting the heteroaromatic nature of this ring system. The carbon-chlorine bonds display typical aromatic halogen substitution characteristics, with bond lengths and angles influenced by the electron-withdrawing nature of the chlorine atoms and their positions on the aromatic framework.

Isotopic Composition and 13C Labeling Significance

The carbon-13 labeling in Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro- represents a complete isotopic enrichment where all twelve carbon atoms in the molecular framework are replaced with the carbon-13 isotope. This uniform labeling strategy provides exceptional analytical advantages, particularly in mass spectrometry applications where the isotopic signature creates distinctive mass spectral patterns that enable precise quantification and identification. The molecular weight of the labeled compound increases from 374.862 grams per mole for the non-labeled version to 386.8 grams per mole for the carbon-13 labeled variant, representing a mass shift of approximately 12 mass units corresponding to the twelve carbon-13 atoms.

The isotopic labeling significance extends beyond simple mass differentiation to encompass fundamental analytical chemistry principles. Carbon-13 possesses a nuclear spin quantum number of one-half, enabling nuclear magnetic resonance spectroscopy applications that provide detailed structural information about the compound's carbon framework. The isotopic enrichment creates enhanced signal-to-noise ratios in carbon-13 nuclear magnetic resonance experiments, particularly in carbon-carbon correlation studies that reveal connectivity patterns within the molecular structure.

From an analytical perspective, the carbon-13 labeling serves as an ideal internal standard because it maintains chemical equivalence with the target analytes while providing mass spectral distinction necessary for quantitative analysis. The isotopic labeling eliminates matrix effects and extraction efficiency variations that commonly compromise analytical accuracy in environmental analysis, as the labeled compound undergoes identical chemical processes during sample preparation and analysis compared to the non-labeled target compounds.

The labeling pattern also enables sophisticated isotopic ratio outlier analysis techniques, where the characteristic isotopic patterns allow differentiation between biological signals and analytical artifacts. This capability proves particularly valuable in complex environmental matrices where background interference can compromise analytical results.

Nomenclature and Classification within Polychlorinated Dibenzofurans

Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro- follows systematic nomenclature conventions established for polychlorinated dibenzofurans, with specific designation protocols that incorporate both structural information and isotopic labeling details. The compound belongs to the hexachlorinated dibenzofuran congener group, representing one of 42 possible hexachlorinated isomers within the broader polychlorinated dibenzofuran family. The numerical designation system assigns specific carbon positions based on the International Union of Pure and Applied Chemistry nomenclature, where the chlorine substitution pattern 1,2,3,4,7,8 identifies the exact positions of halogen replacement on the dibenzofuran backbone.

Within the classification hierarchy, polychlorinated dibenzofurans constitute a major class of persistent organic pollutants, designated among the "dirty dozen" compounds regulated under the Stockholm Convention on Persistent Organic Pollutants. The 1,2,3,4,7,8-hexachlorinated substitution pattern represents a particularly significant congener due to its structural similarity to highly toxic 2,3,7,8-tetrachlorinated dibenzofurans, sharing the critical 2,3,7,8-substitution pattern that confers enhanced biological activity.

The compound's classification extends to analytical chemistry applications where it serves as a Category A internal standard for environmental analysis methods, specifically designated for polychlorinated dibenzofuran quantification in complex matrices. Regulatory agencies, including the United States Environmental Protection Agency, have incorporated this specific labeled compound into standardized analytical protocols for dioxin and furan analysis, reflecting its critical role in environmental monitoring programs.

The molecular formula designation C₁₂H₂Cl₆O indicates the elemental composition, while the additional carbon-13 specification denotes the isotopic enrichment status. Alternative nomenclature systems may designate this compound using congener-specific numbering schemes, where it might be referenced as hexachlorodibenzofuran congener 124678 or similar systematic identifiers used in analytical databases.

Comparison with Non-labeled Hexachlorodibenzofuran Congeners

The comparison between Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro- and its non-labeled counterpart reveals critical similarities and differences that influence analytical applications and chemical properties. The most fundamental distinction lies in the molecular weight differential, where the carbon-13 labeled compound exhibits a molecular weight of 386.8 grams per mole compared to 374.862 grams per mole for the non-labeled 1,2,3,4,7,8-hexachlorodibenzofuran. This mass difference of approximately 12 atomic mass units provides the analytical basis for mass spectrometric differentiation while maintaining chemical equivalence in most reaction pathways.

Table 1: Comparative Properties of Labeled and Non-labeled 1,2,3,4,7,8-Hexachlorodibenzofuran

| Property | Carbon-13 Labeled | Non-labeled | Difference |

|---|---|---|---|

| Molecular Weight | 386.8 g/mol | 374.862 g/mol | +11.938 g/mol |

| Molecular Formula | C₁₂H₂Cl₆O | C₁₂H₂Cl₆O | Isotopic composition |

| Chemical Abstracts Service Number | 114423-98-2 | 70648-26-9 | Different registry |

| PubChem Compound Identifier | 188895 | Not specified | Database distinction |

Structural analysis reveals that both compounds maintain identical three-dimensional geometries, bond angles, and electronic configurations, ensuring that chemical behavior remains equivalent during analytical procedures. The aromatic character, electron density distributions, and intermolecular interactions show no significant variations between labeled and non-labeled forms, confirming the suitability of the carbon-13 labeled compound as an internal standard.

Other hexachlorodibenzofuran congeners, such as 1,2,3,4,7,9-hexachlorodibenzofuran and 2,3,4,6,7,8-hexachlorodibenzofuran, exhibit different substitution patterns that result in distinct physical and chemical properties. These alternative congeners demonstrate different melting points, solubility characteristics, and chromatographic retention behaviors compared to the 1,2,3,4,7,8-substituted isomer. The 1,2,3,4,7,8-congener specifically chosen for carbon-13 labeling represents one of the more analytically relevant isomers due to its occurrence frequency in environmental samples and its structural relationship to toxicologically significant congeners.

Comparative studies of different hexachlorodibenzofuran congeners reveal that substitution pattern variations significantly influence analytical detection limits, chromatographic separation efficiency, and mass spectrometric fragmentation patterns. The 1,2,3,4,7,8-substitution pattern provides optimal analytical characteristics for environmental monitoring applications, including favorable extraction efficiency from complex matrices and stable mass spectrometric behavior under various ionization conditions.

Properties

IUPAC Name |

1,2,3,4,7,8-hexachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-4-1-3-6(2-5(4)14)19-12-7(3)8(15)9(16)10(17)11(12)18/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYBAQIVPKCOEE-WCGVKTIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Cl)Cl)O[13C]3=[13C]2[13C](=[13C]([13C](=[13C]3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30921370 | |

| Record name | 1,2,3,4,7,8-Hexachloro(~13~C_12_)dibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114423-98-2 | |

| Record name | Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114423982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,7,8-Hexachloro(~13~C_12_)dibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 114423-98-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination of Dibenzofuran-13C12

The primary synthetic route to Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro- involves the controlled chlorination of isotopically labeled dibenzofuran. The process includes:

- Starting Material: Dibenzofuran fully labeled with carbon-13 ($$^{13}C_{12}$$-dibenzofuran).

- Chlorinating Agent: Chlorine gas (Cl$$_2$$) is used as the chlorinating reagent.

- Catalysts: Lewis acid catalysts such as iron(III) chloride (FeCl$$3$$) or aluminum chloride (AlCl$$3$$) facilitate electrophilic aromatic substitution.

- Reaction Conditions: Elevated temperatures are maintained to promote selective chlorination at the 1,2,3,4,7,8 positions on the dibenzofuran ring. Reaction time and temperature are carefully optimized to avoid over-chlorination or formation of undesired isomers.

- Control of Selectivity: The reaction parameters (temperature, catalyst concentration, chlorine flow rate) are finely tuned to achieve hexachlorination at the specified positions.

Purification

Following chlorination, the crude product mixture undergoes purification steps to isolate the target hexachlorinated compound:

- Recrystallization: Solvent systems are selected based on solubility differences to purify the product.

- Chromatography: Techniques such as column chromatography or high-performance liquid chromatography (HPLC) are employed to separate the hexachlorinated dibenzofuran from other chlorinated by-products and unreacted starting materials.

Quality Control and Characterization

- Isotopic Purity: The carbon-13 labeling is confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

- Chemical Purity: Gas chromatography coupled with mass spectrometry (GC-MS) is used to verify the chlorination pattern and purity.

- Physical Properties: Melting point and molecular weight are consistent with the expected values for the hexachlorinated isotopologue.

Data Table: Typical Reaction Parameters for Preparation

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Starting material | $$^{13}C_{12}$$-dibenzofuran | Isotopically labeled |

| Chlorinating agent | Chlorine gas (Cl$$_2$$) | High purity |

| Catalyst | FeCl$$3$$ or AlCl$$3$$ | Lewis acid catalyst |

| Temperature | 80–120 °C | Controlled to optimize selectivity |

| Reaction time | 2–6 hours | Depends on scale and conditions |

| Solvent | Chlorinated solvents or inert solvents | For reaction medium |

| Purification method | Recrystallization, chromatography | To isolate pure hexachlorinated product |

Research Findings and Analytical Applications

- The selective chlorination method ensures the formation of the 1,2,3,4,7,8-hexachlorinated isomer with minimal side products.

- The isotopic labeling with carbon-13 allows for precise tracking in environmental fate studies and toxicological research, as the compound serves as an internal standard in analytical chemistry.

- The compound’s stability and defined chlorination pattern make it ideal for use in high-resolution gas chromatography and mass spectrometry (HRGC/MS) methods for detecting polychlorinated dibenzofurans in environmental samples.

Summary Table: Key Properties of Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro-

| Property | Value |

|---|---|

| Molecular Formula | $$^{13}C{12}H2Cl_6O$$ |

| Molecular Weight | 386.77 g/mol |

| CAS Number | 114423-98-2 |

| Chlorination Positions | 1, 2, 3, 4, 7, 8 |

| Isotopic Label | Carbon-13 (all carbons) |

| Typical Purification | Recrystallization, chromatography |

| Storage | Room temperature, stable |

| Application | Environmental, toxicological, analytical standards |

The preparation of Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro- is achieved through a carefully controlled chlorination of carbon-13 labeled dibenzofuran using chlorine gas and Lewis acid catalysts under elevated temperatures. The process requires precise control of reaction conditions to ensure selective substitution and high purity of the hexachlorinated product. Purification by recrystallization and chromatography yields a stable, isotopically labeled compound widely used in environmental and toxicological research as a reference standard.

This synthesis approach is well-documented in chemical literature and supported by analytical data confirming the structure and isotopic enrichment, making it a reliable method for producing this specialized compound.

Chemical Reactions Analysis

Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form chlorinated dibenzofuran derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of less chlorinated derivatives.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines. .

Scientific Research Applications

Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro- is used extensively in scientific research due to its unique properties. Some of its applications include:

Environmental Studies: It is used as a model compound to study the environmental fate and transport of polychlorinated dibenzofurans.

Toxicology: Researchers use this compound to investigate the toxicological effects of chlorinated dibenzofurans on various biological systems.

Analytical Chemistry: It serves as a standard for the development and validation of analytical methods for detecting and quantifying polychlorinated dibenzofurans in environmental samples

Mechanism of Action

The mechanism of action of Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro- involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism. This activation can result in the induction of enzymes such as cytochrome P450, which are involved in the detoxification and metabolism of xenobiotic compounds .

Comparison with Similar Compounds

Structural Isomers of Hexachlorodibenzofuran

Hexachlorodibenzofurans (HxCDFs) differ in chlorine substitution patterns, which significantly influence their physicochemical properties and toxicity. Key isomers include:

Key Differences :

- Toxicity : The 2,3,7,8-substituted congeners (e.g., 2,3,4,7,8-PeCDF) are more toxic due to their affinity for the aryl hydrocarbon receptor (AhR). The 1,2,3,4,7,8 isomer lacks the 2,3,7,8 substitution, reducing its dioxin-like activity .

- Analytical Use : The 13C12-labeled 1,2,3,4,7,8-HxCDF is a critical internal standard, whereas other isomers (e.g., 1,2,3,6,7,8-HxCDF) are used as recovery standards .

Isotopically Labeled vs. Unlabeled Compounds

Comparison with Other Chlorinated Aromatics

- Hexachlorobenzene (HCB): CAS 4622; non-furan structure but similarly persistent in the environment. Lacks the dibenzofuran backbone .

- Hexachloronorbornadiene: CAS 115287; structurally unrelated but classified under similar EPA naming conventions .

Analytical Chemistry

Environmental Persistence

- HxCDFs exhibit low water solubility and high lipid affinity, leading to bioaccumulation. The 1,2,3,4,7,8 isomer is less studied than 2,3,4,7,8-substituted congeners but is frequently detected in industrial emissions .

Biological Activity

Dibenzofuran-13C12, 1,2,3,4,7,8-hexachloro- is a chlorinated derivative of dibenzofuran and belongs to the class of polychlorinated dibenzofurans (PCDFs). This compound has garnered significant attention due to its environmental persistence and potential toxic effects on biological systems. Understanding its biological activity is crucial for assessing its impact on health and the environment.

- Molecular Formula : C12H2Cl6O

- Molecular Weight : 374.86 g/mol

- Chlorination Pattern : The specific arrangement of chlorine atoms contributes to its unique biological interactions and toxicity profiles.

The primary mechanism through which Dibenzofuran-13C12 exerts its biological effects is via interaction with the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, the compound activates the receptor, leading to:

- Transcription of Xenobiotic Metabolism Genes : This includes the induction of cytochrome P450 enzymes, which are vital for the detoxification and metabolism of various xenobiotics.

Biological Effects

- Toxicity : The compound has been linked to various toxicological effects including carcinogenicity and endocrine disruption. Studies have shown that it can induce cellular stress responses and alter normal metabolic processes in exposed organisms .

- Environmental Persistence : Due to its stable structure, Dibenzofuran-13C12 is resistant to degradation in the environment, leading to bioaccumulation in food chains and potential long-term ecological impacts.

- Impact on Human Health : Research indicates that exposure to polychlorinated dibenzofurans may lead to adverse health outcomes such as immune system suppression and developmental issues in children .

Case Studies

Several studies have investigated the biological activity of Dibenzofuran-13C12:

- Study on AhR Activation : A study demonstrated that exposure to this compound resulted in significant activation of AhR in human cell lines, leading to increased expression of cytochrome P450 enzymes. This suggests a potential for altered drug metabolism in humans.

- Ecotoxicological Assessment : Research conducted on aquatic organisms revealed that exposure to Dibenzofuran-13C12 led to reproductive toxicity and developmental abnormalities in fish species. The findings underscore the need for monitoring this compound in aquatic environments .

Table 1: Summary of Biological Effects

Table 2: AhR Activation Studies

| Study | Organism/Cell Type | AhR Activation Level | Outcome |

|---|---|---|---|

| Human Cell Line Study | HepG2 Cells | High | Increased CYP450 expression |

| Fish Study | Danio rerio (Zebrafish) | Moderate | Developmental abnormalities |

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying 1,2,3,4,7,8-hexachlorodibenzofuran (HxCDF) in environmental samples?

- Methodology : Use isotope dilution high-resolution gas chromatography/mass spectrometry (HRGC/HRMS) with 13C12-labeled internal standards to correct for matrix effects and recovery losses. For example, EPA Method 23 specifies the use of 1,2,3,4,7,8-hexachloro[13C12]dibenzofuran as a surrogate standard at concentrations ranging from 2.5–500 ng/mL, depending on the sample matrix .

- Critical Considerations :

- Calibrate using congener-specific standards (e.g., Wellington EPA23 standards) to avoid misidentification due to co-eluting isomers (e.g., 1,2,3,6,7,8-HxCDF or 1,2,3,7,8,9-HxCDF) .

- Validate recovery rates using labeled analogs (e.g., 1,2,3,4-tetrachloro[13C12]dibenzo-p-dioxin ) to ensure precision (±15% deviation) .

Q. How can researchers distinguish between structurally similar HxCDF isomers in complex matrices?

- Methodology :

- Employ orthogonal chromatographic separation (e.g., DB-5MS and SP-2331 capillary columns) to resolve isomers like 1,2,3,4,7,8-HxCDF (CAS 70648-26-9) and 1,2,3,6,7,8-HxCDF (CAS 57117-44-9) .

- Confirm identities using high-resolution mass spectrometry (resolution ≥10,000) to monitor exact masses (e.g., m/z 373.8093 for [M+2Cl]⁻) .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the environmental half-life of 1,2,3,4,7,8-HxCDF?

- Methodology :

- Use machine learning models trained on physicochemical properties (e.g., log Kow = 6.8, vapor pressure = 1.2 × 10⁻⁶ mmHg) to predict atmospheric persistence. Recent studies report an experimental air half-life of ~2.16 days, but model predictions (e.g., Gaussian Process Regression) suggest variability (±0.3 days) due to hydroxyl radical reactivity .

- Validate field data with 13C12-labeled analogs to track degradation pathways in controlled microcosms .

Q. How do congener-specific differences in chlorination patterns affect the toxicity of HxCDFs?

- Key Findings :

- 1,2,3,4,7,8-HxCDF exhibits higher aryl hydrocarbon receptor (AhR) binding affinity (TEF = 0.1) compared to 1,2,3,6,7,8-HxCDF (TEF = 0.03) due to lateral chlorination at positions 4 and 8 .

- Data Contradictions : Discrepancies in reported EC50 values (e.g., 0.1–1.0 nM in vitro) may arise from differences in cell lines (e.g., HepG2 vs. H4IIE) or solvent carriers (DMSO vs. toluene) .

- Resolution Strategy : Standardize assays using WHO-recommended TEF values and 13C12-labeled internal controls to normalize inter-laboratory variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.